

Physical and chemical properties of (Dibutylamino)acetonitrile

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Compound of Interest

Compound Name: (Dibutylamino)acetonitrile

Cat. No.: B101715

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An In-depth Technical Guide to (Dibutylamino)acetonitrile

Introduction

(Dibutylamino)acetonitrile, with the CAS number 18071-38-0, is a tertiary aminonitrile compound. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a solvent, a reagent, or a building block in the synthesis of more complex molecules. Aminonitriles, in general, are valuable intermediates in organic synthesis, serving as precursors to amino acids, amides, and various heterocyclic compounds of interest in medicinal chemistry.

Physical and Chemical Properties

The key physical and chemical properties of (Dibutylamino)acetonitrile are summarized in the table below. These properties are crucial for its handling, use in reactions, and purification.

| Property | Value | Source |
|-------------------|--------------------------|--------|
| Molecular Formula | C10H20N2 | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Boiling Point | 85 °C | [1] |
| Density | 0.8896 g/cm ³ | [1] |
| pKa (Predicted) | 5.39 ± 0.50 | [1] |
| XlogP (Predicted) | 2.6 | [2] |
| Monoisotopic Mass | 168.16264 Da | [2] |

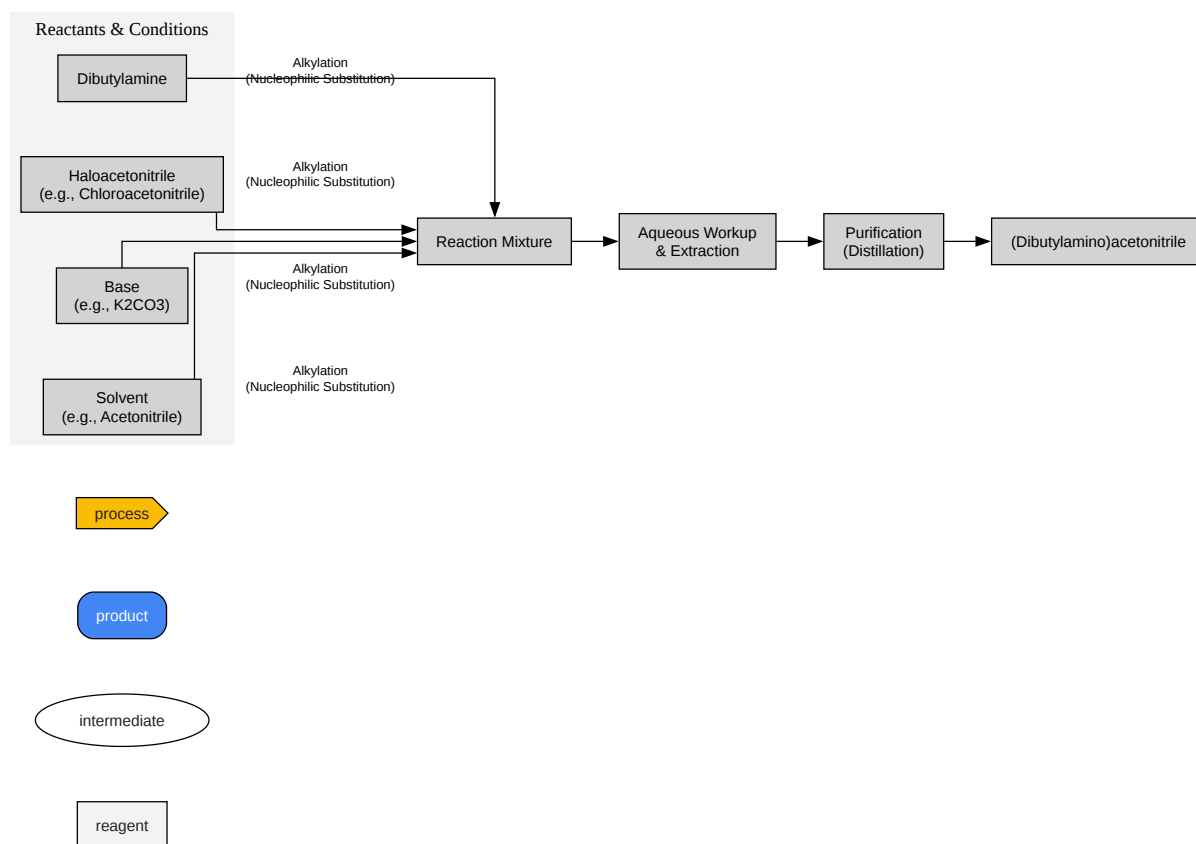
Synthesis and Reactivity

Synthesis

(Dibutylamino)acetonitrile is typically synthesized through the nucleophilic substitution reaction of dibutylamine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction, a type of alkylation of an amine, is a standard method for forming carbon-nitrogen bonds. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion. A base is often used to neutralize the hydrogen halide formed during the reaction.

Another potential synthetic route is a variation of the Strecker synthesis, involving the reaction of dibutylamine, formaldehyde (or a formaldehyde equivalent), and a cyanide source like hydrogen cyanide or an alkali metal cyanide.

Below is a generalized workflow for the synthesis of **(Dibutylamino)acetonitrile** via the nucleophilic substitution pathway.



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Generalized synthesis workflow for **(Dibutylamino)acetonitrile**.

Reactivity

The reactivity of **(Dibutylamino)acetonitrile** is characterized by the functional groups present: the tertiary amine and the nitrile group.

- **Nitrile Group:** The nitrile group ($\text{C}\equiv\text{N}$) can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH_4), yields the corresponding primary amine, 1-amino-2-(dibutylamino)ethane. The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.
- **Tertiary Amine:** The dibutylamino group is a tertiary amine, which is generally non-nucleophilic towards alkylating agents due to steric hindrance. However, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It can be protonated by acids to form a quaternary ammonium salt.
- **α -Amino Nitrile Moiety:** As an α -amino nitrile, the compound has protons on the carbon adjacent to the nitrile group (the α -carbon) that can be removed by a strong base, forming a carbanion. This carbanion can then react with various electrophiles, allowing for further functionalization at the α -position.

Applications in Research and Drug Development

While specific applications of **(Dibutylamino)acetonitrile** in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to pharmaceutical synthesis.

- **Intermediate for Biologically Active Molecules:** Acetonitrile and its derivatives are crucial in the synthesis of many pharmaceuticals. They can be used to construct nitrogen-containing heterocyclic rings, which are common scaffolds in medicinal chemistry. The nitrile group can be a precursor to amines, amides, or carboxylic acids, which are key functional groups in many drug molecules.
- **Solvent Properties:** Acetonitrile is a widely used polar aprotic solvent in the pharmaceutical industry for both reactions and analytical techniques like HPLC.[3] The dibutylamino group in **(Dibutylamino)acetonitrile** makes it significantly less polar and more basic than acetonitrile

itself, which could make it a useful solvent for specific applications where these properties are desired.

- **Nucleophilicity Studies:** The reactivity of secondary amines like dibutylamine in acetonitrile has been studied to determine their nucleophilicity parameters.^[4] This fundamental research helps in understanding and predicting reaction kinetics for the synthesis of more complex molecules.

Safety and Handling

Detailed safety data for **(Dibutylamino)acetonitrile** is not as readily available as for more common chemicals. However, based on the properties of similar aminonitriles and general chemical safety principles, the following precautions should be taken:

- **Toxicity:** Aminonitriles can be toxic. They may cause irritation to the skin, eyes, and respiratory tract. Harmful if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Incompatibility:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly sealed container.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for **(Dibutylamino)acetonitrile** before handling.

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References

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